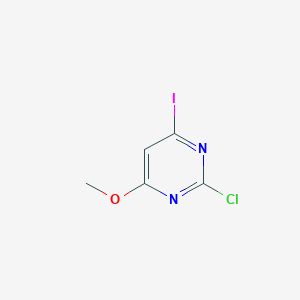

2-Chloro-4-iodo-6-methoxypyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives in Modern Chemical Synthesis

Pyrimidine, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a fundamental structural motif in a vast array of biologically significant molecules and synthetic targets. researchgate.netgsconlinepress.com Its presence as a core component in the nucleic acids DNA and RNA (in the form of thymine, cytosine, and uracil) underscores its profound importance in biological systems. gsconlinepress.comignited.inekb.eg This natural prevalence has inspired chemists to explore pyrimidine and its derivatives as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks capable of binding to multiple biological targets. bohrium.comresearchgate.net

Over the last several decades, pyrimidine-based structures have become increasingly crucial in the development of therapeutic agents. mdpi.comnih.gov Their synthetic accessibility and the potential for diverse structural modifications have led to their use in a wide spectrum of drug classes, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. researchgate.netmdpi.comorientjchem.org The pyrimidine ring can also be found in essential vitamins like thiamine (B1217682) (Vitamin B1). researchgate.netgsconlinepress.com The versatility of the pyrimidine scaffold allows for fine-tuning of a molecule's biological activity and physicochemical properties, making it a cornerstone in the design and synthesis of novel compounds. bohrium.comtandfonline.com

Strategic Role of Halogenated Pyrimidines as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the electron-deficient pyrimidine ring creates highly versatile and reactive intermediates for organic synthesis. beilstein-journals.orgresearchgate.net Halogenated pyrimidines, such as 2-Chloro-4-iodo-6-methoxypyrimidine, are valuable building blocks because the halogens can serve as leaving groups in various chemical reactions, allowing for the stepwise and regioselective introduction of new functional groups. beilstein-journals.orgnih.gov

The electron-withdrawing nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, a process that is significantly facilitated by the presence of halogens. beilstein-journals.org This reactivity allows for the displacement of halogen atoms with a wide range of nucleophiles, including amines, alcohols, and thiols, to construct more complex molecules. researchgate.net

Furthermore, halogenated pyrimidines are key substrates in a multitude of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govrsc.orgrsc.org These powerful carbon-carbon and carbon-heteroatom bond-forming reactions are fundamental in modern synthetic chemistry. The differential reactivity of various halogens (e.g., iodine being more reactive than chlorine in many cross-coupling reactions) allows for selective functionalization at specific positions on the pyrimidine ring. nih.gov This strategic, controlled elaboration makes halogenated pyrimidines indispensable tools for creating libraries of complex molecules for drug discovery and materials science. beilstein-journals.orgrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-iodo-6-methoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2O/c1-10-4-2-3(7)8-5(6)9-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGIGXGJIBVPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569056 | |

| Record name | 2-Chloro-4-iodo-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142451-97-6 | |

| Record name | 2-Chloro-4-iodo-6-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142451-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-iodo-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 2 Chloro 4 Iodo 6 Methoxypyrimidine

Retrosynthetic Disconnections and Planning for 2-Chloro-4-iodo-6-methoxypyrimidine

Retrosynthetic analysis of this compound suggests several potential synthetic pathways. The primary disconnections involve the carbon-halogen and carbon-oxygen bonds, leading back to simpler, often commercially available pyrimidine (B1678525) precursors.

Key Retrosynthetic Pathways:

Pathway A: Halogenation of a Methoxy-Substituted Precursor. This approach disconnects the C-I and C-Cl bonds. A logical precursor is 6-methoxypyrimidine or a derivative thereof. The strategy relies on sequential, regioselective halogenation steps. For instance, starting with 2-chloro-6-methoxypyrimidine, a subsequent iodination at the C-4 position would yield the target molecule. The presence of the methoxy (B1213986) group at C-6 and the chloro group at C-2 would direct the incoming iodo group to the C-4 position.

Pathway B: Functionalization of a Dihalogenated Precursor. This pathway involves disconnecting the C-O and one of the C-halogen bonds. A common starting material could be 2,4-dichloropyrimidine (B19661) or 2,4,6-trichloropyrimidine. The synthesis would then proceed via a regioselective nucleophilic substitution of one chloro group with a methoxy group, followed by selective iodination or another halogen exchange. The different reactivity of the chlorine atoms at various positions is key to the success of this strategy.

Pathway C: Building the Ring from Acyclic Precursors. A more fundamental approach involves the construction of the pyrimidine ring itself from acyclic components. This typically involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine or urea (B33335) derivative. To achieve the desired substitution pattern, the acyclic precursors would need to be appropriately functionalized prior to cyclization, which can be a complex undertaking.

Precursor Synthesis and Functionalization Strategies Leading to this compound

The synthesis of the target compound heavily relies on the availability and functionalization of key pyrimidine precursors.

A common and practical starting material is 2,4-diamino-6-hydroxypyrimidine, which can be converted to 2,4-diamino-6-chloropyrimidine using phosphorus oxychloride (POCl₃). nih.gov Another crucial intermediate is 4-chloro-6-methoxypyrimidine, which can be prepared from 4,6-dichloropyrimidines. clockss.org

One documented synthetic route starts with commercially available 2-amino-4-chloro-6-methoxypyrimidine (B129847). nih.gov This precursor can be converted to 2-amino-4-iodo-6-methoxypyrimidine (B110972) via a halogen exchange reaction using hydroiodic acid. nih.gov Subsequent conversion of the amino group at the C-2 position to a chloro group, for instance through a Sandmeyer-type reaction, would yield the final product. The diazotization of an aminopyrimidine with sodium nitrite (B80452) in acid, followed by reaction with a copper(I) chloride, is a standard method for this transformation. prepchem.com

Alternatively, functionalization can be achieved through metallation. The use of strong bases like lithium diisopropylamide (LDA) can selectively deprotonate the C-5 position of 4-chloro-6-methoxypyrimidine, creating a lithiated intermediate. clockss.org Quenching this intermediate with an iodine source, such as molecular iodine (I₂), introduces the iodo group at the desired position, yielding 4-chloro-5-iodo-6-methoxypyrimidine. clockss.org While this illustrates the principle, achieving the specific 2-chloro-4-iodo isomer requires a different starting material or functional group interconversion strategy. For example, successive magnesiations using TMPMgCl·LiCl have been shown to be effective for the regio- and chemoselective functionalization of pyrimidine derivatives. nih.gov

Regioselective Halogenation and Methoxylation Protocols in Pyrimidine Core Functionalization

Achieving the correct substitution pattern (regioselectivity) is paramount in the synthesis of this compound.

Halogenation: The introduction of halogens at specific positions on the pyrimidine ring is typically governed by the electronic properties of the existing substituents.

Iodination: Electrophilic iodination is a common method. Reagents like N-iodosuccinimide (NIS) are frequently used, often in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). nih.gov The reaction of 2,4-diamino-6-substituted pyrimidines with NIS in acetonitrile, for example, results in selective iodination at the C-5 position. nih.gov For precursors like 2-chloro-6-methoxypyrimidine, the electron-donating methoxy group and the electron-withdrawing chloro group would direct electrophilic attack to the C-4 or C-5 position. The precise outcome depends on reaction conditions. Hypervalent iodine(III) reagents in combination with potassium halide salts have also been developed for efficient and regioselective halogenation of pyrazolo[1,5-a]pyrimidines under mild, aqueous conditions, a technology that could be adapted for pyrimidines. rsc.orgrsc.org

Chlorination: Converting a hydroxyl group to a chloro group is often achieved by treatment with phosphorus oxychloride (POCl₃), sometimes with a catalytic amount of dimethylaniline, under reflux conditions. For instance, 2-amino-6-methylpyrimidin-4-ol can be converted to 2-amino-4-chloro-6-methylpyrimidine (B145687) using this method.

Methoxylation: Nucleophilic aromatic substitution (SNAr) is the primary method for introducing a methoxy group. A chlorine atom on the pyrimidine ring can be displaced by a methoxide (B1231860) source, such as sodium methoxide in methanol (B129727). The reactivity of the chloro groups on a dichloropyrimidine can differ, allowing for selective substitution. For example, in 2,4-dichloropyrimidine, the chlorine at C-4 is generally more susceptible to nucleophilic attack than the one at C-2. This allows for the selective synthesis of 2-chloro-4-methoxypyrimidine. sigmaaldrich.comsemanticscholar.org

| Reaction Type | Reagent(s) | Precursor Example | Product | Typical Conditions | Reference(s) |

| Iodination | N-Iodosuccinimide (NIS) | 2,4-Diamino-6-chloropyrimidine | 2,4-Diamino-5-iodo-6-chloropyrimidine | Acetonitrile | nih.gov |

| Iodination | Hydroiodic Acid (HI) | 2-Amino-4-chloro-6-methoxypyrimidine | 2-Amino-4-iodo-6-methoxypyrimidine | 0 °C to room temp, 72h | nih.gov |

| Chlorination | Phosphorus Oxychloride (POCl₃) | 2,4-Diamino-6-hydroxypyrimidine | 2,4-Diamino-6-chloropyrimidine | 97 °C, 17h | nih.gov |

| Methoxylation | Sodium Methoxide (NaOMe) | 2,4-Dichloropyrimidine | 2-Chloro-4-methoxypyrimidine | Methanol | semanticscholar.org |

| C-H Lithiation/Iodination | LDA, then I₂ | 4-Chloro-6-methoxypyrimidine | 4-Chloro-5-iodo-6-methoxypyrimidine | THF, -78 °C | clockss.org |

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on developing environmentally benign processes. rasayanjournal.co.in For the synthesis of pyrimidine derivatives, this involves using safer solvents, catalytic methods, and designing routes that are inherently less wasteful. researchgate.net

Solvent-Free Approaches: Mechanical grinding (mechanochemistry) under solvent-free conditions represents a green approach to halogenation. For example, the iodination of pyrimidine derivatives has been successfully carried out by grinding the substrate with solid iodine and silver nitrate, offering short reaction times and high yields without the need for hazardous solvents. mdpi.comnih.gov Fusion of reactants without any solvent is another technique; for instance, 2-amino-4,6-dichloropyrimidine (B145751) has been reacted with various amines in the presence of triethylamine (B128534) under solvent-free conditions to produce substituted aminopyrimidines in high yields. researchgate.net

Catalytic Methodologies: The use of catalysts can significantly improve the efficiency and environmental profile of a synthesis. rasayanjournal.co.in Microwave-assisted synthesis, often in combination with catalysts or green solvents like water or ionic liquids, can dramatically reduce reaction times and improve yields for pyrimidine synthesis. jocpr.com For instance, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved using aqueous tetrabutyl ammonium (B1175870) bromide (TBAB) under microwave irradiation, avoiding hazardous organic solvents. jocpr.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also pivotal for functionalizing halogenated pyrimidines, often proceeding with very low catalyst loadings, which is economically and environmentally advantageous. researchgate.net

Atom Economy: This concept, central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Addition reactions, such as the Diels-Alder reaction, are considered highly atom-economical as they can achieve 100% atom economy. In contrast, substitution and elimination reactions generate byproducts, lowering their atom economy. In the synthesis of this compound, a route involving sequential C-H functionalization would theoretically have a higher atom economy than a route relying on substitution reactions that generate salt byproducts (e.g., from using POCl₃ or SNAr with sodium methoxide).

Elucidation of Reactivity Profiles and Mechanistic Pathways of 2 Chloro 4 Iodo 6 Methoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on 2-Chloro-4-iodo-6-methoxypyrimidine

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyrimidine (B1678525) rings. The presence of two different halogen substituents on this compound introduces competitive reactivity, making the study of its SNAr reactions particularly insightful.

Competitive Reactivity of Halogen Substituents Towards Various Nucleophiles

The reactivity of halogenated pyrimidines in SNAr reactions is highly dependent on the nature of the halogen, the electronic properties of other ring substituents, and the incoming nucleophile. In dihalogenated pyrimidines, the more electron-deficient position is typically more susceptible to nucleophilic attack. For 2,4-dichloropyrimidines, substitution generally occurs selectively at the C-4 position. However, the introduction of an electron-donating group at the C-6 position, such as a methoxy (B1213986) group, can alter this selectivity. wuxiapptec.com

In the case of this compound, the iodine atom is generally a better leaving group than chlorine in nucleophilic aromatic substitution reactions. This is attributed to the weaker carbon-iodine bond compared to the carbon-chlorine bond. However, the electronic effects of the pyrimidine ring and the methoxy group also play a crucial role. The electron-donating methoxy group at C-6 increases the electron density at the C-2 and C-4 positions, potentially influencing the relative reactivity of the two halogen substituents.

Studies on related dihalopyrimidines have shown that the regioselectivity of SNAr reactions is sensitive to substituents on the ring. For instance, in 2,4-dichloropyrimidines with an electron-donating group at C-6, SNAr reactions can preferentially occur at the C-2 position. wuxiapptec.com This suggests that for this compound, while iodine is a better leaving group, the electronic environment might favor nucleophilic attack at the C-2 position under certain conditions. The outcome of the reaction will be a balance between the leaving group ability and the electrophilicity of the carbon center.

Regioselectivity and Stereoselectivity in SNAr Transformations of this compound

The regioselectivity of SNAr reactions on this compound is a critical aspect of its synthetic utility. The presence of both chloro and iodo substituents offers two potential sites for nucleophilic attack. The inherent leaving group ability (I > Cl) would suggest preferential substitution at the C-4 position. However, the electronic influence of the C-6 methoxy group complicates this prediction. wuxiapptec.com

Computational studies on analogous 2,4-dichloropyrimidines have shown that a C-6 methoxy group can lead to similar-sized LUMO (Lowest Unoccupied Molecular Orbital) lobes at both C-2 and C-4, suggesting comparable reactivity at both sites. wuxiapptec.com This implies that for this compound, a mixture of products resulting from substitution at both C-2 and C-4 might be obtained, with the exact ratio depending on the nucleophile and reaction conditions.

The stereoselectivity of these transformations is generally not a factor unless a chiral nucleophile or a chiral auxiliary is employed, as the pyrimidine ring itself is achiral. The focus of SNAr reactions on this substrate is primarily on achieving regiocontrol.

Kinetic and Thermodynamic Studies of SNAr Processes

The rate of reaction is influenced by the stability of this intermediate and the energy barrier for its formation. The electron-withdrawing nature of the pyrimidine ring and the halogen substituents facilitates nucleophilic attack. The rate of substitution is also dependent on the strength of the nucleophile and the nature of the leaving group. nih.govudd.cl Generally, a better leaving group leads to a faster reaction. nih.gov

Thermodynamic control of the reaction would favor the formation of the most stable product. The relative stability of the 2-substituted versus the 4-substituted product would depend on the electronic and steric interactions between the new substituent and the remaining groups on the pyrimidine ring.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to its two distinct halogen handles. researchgate.net

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is a widely used method for creating biaryl and heteroaryl-aryl structures. researchgate.nettcichemicals.com The differential reactivity of the C-Cl and C-I bonds in this compound allows for selective and sequential cross-coupling reactions.

The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for the selective coupling of an aryl or heteroaryl boronic acid at the C-4 position while leaving the C-2 chloro group intact for subsequent transformations. semanticscholar.org This stepwise functionalization is a key advantage of using this substrate.

For instance, a typical Suzuki-Miyaura reaction on this compound would involve reacting it with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like K₂CO₃, in a suitable solvent system. semanticscholar.org This would yield the 2-chloro-4-aryl-6-methoxypyrimidine derivative. The remaining chloro group can then be subjected to a second, often more forcing, Suzuki-Miyaura coupling or another type of cross-coupling reaction.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Selectivity |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Chloro-4-phenyl-6-methoxypyrimidine | High for C-4 |

| This compound | Heteroarylboronic acid | Pd(OAc)₂/XPhos | Cs₂CO₃ | 2-Chloro-4-heteroaryl-6-methoxypyrimidine | High for C-4 |

Table 1: Representative Suzuki-Miyaura Reactions of this compound

It is noteworthy that in some cases, such as with 2,4-dichloro-6-methoxypyrimidine, a lack of selectivity between the two positions has been observed in Suzuki-Miyaura coupling, leading to a mixture of isomers. semanticscholar.org This highlights the subtle interplay of electronic and steric factors in determining the outcome of these reactions.

Stille, Negishi, and Kumada Coupling Reactions

In addition to the Suzuki-Miyaura reaction, this compound is a suitable substrate for other palladium-catalyzed cross-coupling reactions, including Stille, Negishi, and Kumada couplings.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-I bond allows for selective coupling at the C-4 position. A study involving the synthesis of 2-amino-4-methoxy-6-tributylstannylpyrimidine from 2-amino-4-iodo-6-methoxypyrimidine (B110972) demonstrates the feasibility of Stille-type reactions on this scaffold. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. This reaction is known for its high functional group tolerance. researchgate.net The differential reactivity of the halogens in this compound would again favor initial coupling at the C-4 position. A Negishi cross-coupling strategy has been successfully employed in the synthesis of analogues of protein kinase C inhibitors, showcasing its utility with pyrimidine systems. researchgate.net

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner. organic-chemistry.org While highly effective, the strong basicity and nucleophilicity of Grignard reagents can sometimes limit functional group compatibility. organic-chemistry.org For this compound, a Kumada coupling would be expected to proceed preferentially at the more reactive C-4 iodo position.

| Coupling Reaction | Organometallic Reagent | Catalyst | Product (at C-4) |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 2-Chloro-4-R-6-methoxypyrimidine |

| Negishi | R-ZnCl | PdCl₂(dppf) | 2-Chloro-4-R-6-methoxypyrimidine |

| Kumada | R-MgBr | Ni(dppp)Cl₂ | 2-Chloro-4-R-6-methoxypyrimidine |

Table 2: Potential Cross-Coupling Reactions of this compound

Sonogashira Coupling and Other C(sp)-C(sp²) Bond Formations

The presence of two different halogen atoms on the pyrimidine ring of this compound allows for selective cross-coupling reactions. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the more robust carbon-chlorine bond. This differential reactivity is the cornerstone of selective Sonogashira couplings.

The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the functionalization of this scaffold. organic-chemistry.org In a typical Sonogashira coupling involving this compound, the reaction can be controlled to selectively couple the alkyne at the 4-position, leaving the chloro group at the 2-position intact for subsequent transformations. This is achieved under standard Sonogashira conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The selective reaction at the iodine-bearing carbon is a well-established principle in polyhalogenated systems. nih.gov

The general scheme for the selective Sonogashira coupling is as follows:

Scheme 1: Selective Sonogashira coupling at the C-4 position of this compound.

This selectivity allows for the stepwise introduction of different alkynyl groups, leading to the synthesis of complex, unsymmetrically substituted pyrimidines. While specific studies on this compound are not extensively detailed in the provided results, the Sonogashira coupling of related iodo-substituted pyrimidines is a common synthetic strategy. google.comrsc.org

Impact of Catalytic Systems and Ligand Effects on Cross-Coupling Efficiency and Selectivity

The success of cross-coupling reactions, including the Sonogashira coupling, is highly dependent on the choice of the catalytic system and ligands. mdpi.com For the cross-coupling of heteroaryl halides like this compound, the catalyst's activity and selectivity are paramount.

Catalytic Systems: Palladium complexes are the most common catalysts for these transformations. mdpi.com Palladium(0) species, often generated in situ from palladium(II) precursors like Pd(OAc)₂, are the active catalysts that initiate the catalytic cycle through oxidative addition. rsc.org For challenging substrates, including electron-deficient heteroaryl chlorides, more active catalytic systems may be required for the second coupling step at the chloro position.

Ligand Effects: The choice of ligand is crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the selectivity of the reaction. lehigh.edu Phosphine (B1218219) ligands are widely used in cross-coupling reactions. researchgate.net The electronic and steric properties of the phosphine ligand can be tuned to optimize the reaction. For instance, electron-rich and bulky phosphine ligands can promote the oxidative addition step and stabilize the catalytic species. The use of specific ligands can also be critical in preventing catalyst deactivation, which can be an issue with nitrogen-containing heterocycles that can coordinate to the metal center. researchgate.net

| Catalyst/Ligand Component | Role in Cross-Coupling | Examples |

| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Copper(I) Co-catalyst | Facilitates the transmetalation of the acetylide in Sonogashira coupling. | CuI |

| Phosphine Ligands | Stabilize the Pd catalyst, enhance reactivity, and influence selectivity. | PPh₃, P(t-Bu)₃, XPhos |

| Amine Base | Neutralizes the hydrogen halide formed and promotes the formation of the copper acetylide. | Et₃N, piperidine |

The development of highly active ligands has enabled cross-coupling reactions of even unreactive heteroaryl chlorides under milder conditions. researchgate.net

Other Metal-Catalyzed Transformations Involving this compound

C-H Activation Strategies for Advanced Functionalization

Direct C-H activation is an increasingly important strategy for the functionalization of aromatic and heteroaromatic compounds, as it avoids the need for pre-functionalized substrates. sigmaaldrich.com For this compound, the most likely site for C-H activation would be the C-5 position, which is the only available C-H bond on the pyrimidine ring.

Exploration of Hiyama and Organozinc Mediated Transformations

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. wikipedia.org This reaction offers an alternative to other cross-coupling methods and is known for its tolerance of various functional groups. organic-chemistry.org An efficient palladium-catalyzed Hiyama cross-coupling of 2-chloropyrimidines with organosilanes has been developed, suggesting that this compound would also be a suitable substrate. researchgate.net

Similar to the Sonogashira coupling, the Hiyama coupling would be expected to proceed selectively at the C-4 iodo position under appropriate conditions. Following the initial coupling at the C-4 position, a second Hiyama coupling at the C-2 chloro position could be achieved, likely requiring more forcing conditions.

Organozinc Mediated Transformations (Negishi Coupling): The Negishi coupling, which utilizes organozinc reagents, is another powerful C-C bond-forming reaction. Organozinc reagents are known for their high reactivity and functional group tolerance. The cross-coupling of halogenated N-heterocycles with arylzinc reagents, often catalyzed by cobalt or palladium, is a well-established method for the synthesis of complex heterocyclic compounds. uni-muenchen.deuni-muenchen.de

The differential reactivity of the C-I and C-Cl bonds in this compound would again allow for a selective Negishi coupling at the more labile C-4 position. This would be followed by a second coupling at the C-2 position if desired.

Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The feasibility of SEAr on an aromatic ring is highly dependent on its electron density.

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which makes it generally unreactive towards electrophilic attack. This deactivation is further intensified by the presence of two electron-withdrawing halogen substituents (chloro and iodo). Although the methoxy group at the C-6 position is an activating group due to its electron-donating resonance effect, it is unlikely to overcome the strong deactivating effects of the pyrimidine core and the halogens. Therefore, electrophilic aromatic substitution on the C-5 position of this compound is expected to be very challenging and would likely require harsh reaction conditions, if it proceeds at all. wikipedia.orgmasterorganicchemistry.com

Exploration of Radical Reactions and Photochemical Transformations of this compound

The presence of carbon-halogen bonds in this compound opens up possibilities for radical and photochemical reactions. The carbon-iodine bond, being weaker than the carbon-chlorine bond, is more susceptible to homolytic cleavage upon photolysis.

Photochemical reactions of halogenated pyrimidines have been investigated. For instance, the photolysis of 5-iodopyrimidines can lead to the formation of aryl-substituted pyrimidines in the presence of an appropriate arene. shu.ac.uk It is plausible that irradiation of this compound could lead to the homolytic cleavage of the C-I bond, generating a pyrimidinyl radical at the C-4 position. This radical could then be trapped by a suitable radical scavenger or participate in other radical-mediated transformations.

Photoredox catalysis, which utilizes visible light to generate radical intermediates, has emerged as a powerful tool in organic synthesis. uni-regensburg.de This methodology could potentially be applied to this compound to achieve transformations that are not accessible through traditional ionic pathways. For example, a photoredox-catalyzed reaction could be employed for the selective functionalization at the C-4 position via a radical mechanism. While specific studies on this substrate are not detailed, the general principles of photoredox catalysis suggest its potential applicability. aablocks.com

Strategic Applications of 2 Chloro 4 Iodo 6 Methoxypyrimidine As a Core Synthetic Building Block

Construction of Diverse Heterocyclic Systems

The inherent reactivity of 2-Chloro-4-iodo-6-methoxypyrimidine makes it an excellent starting material for the synthesis of a wide array of heterocyclic systems. The pyrimidine (B1678525) ring itself can be further elaborated, or it can serve as a foundation upon which other rings are fused, leading to novel and complex polycyclic structures.

Synthesis of Novel Pyrimidine-Fused Ring Architectures

The presence of two different halogen atoms on the pyrimidine ring at positions 2 and 4 offers a gateway to the construction of fused heterocyclic systems. Through carefully chosen reaction conditions, the differential reactivity of the C-I and C-Cl bonds can be exploited to achieve regioselective annulation reactions. For instance, the more labile C-I bond can undergo an initial cross-coupling reaction, followed by an intramolecular cyclization involving the C-Cl bond or the methoxy (B1213986) group, leading to the formation of pyrimido-fused heterocycles.

One potential synthetic route could involve a Sonogashira coupling at the C4-iodo position with a terminal alkyne bearing a suitable functional group. Subsequent intramolecular nucleophilic attack on the C2-chloro position by a pendant nucleophile on the newly introduced sidechain would result in the formation of a fused ring system. The specific nature of the fused ring would be dictated by the choice of the bifunctional coupling partner. This stepwise approach provides a powerful tool for generating libraries of novel pyrimidine-fused scaffolds for biological screening.

The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, for example, often involves the use of appropriately substituted pyrimidines. rsc.org While direct examples using this compound are not prevalent in the reviewed literature, the principles of using di-halogenated pyrimidines as precursors for such fused systems are well-established.

Development of Polyfunctionalized Pyrimidine Scaffolds

The sequential and selective functionalization of this compound is a key strategy for the development of polyfunctionalized pyrimidine scaffolds. The distinct electronic environments of the C2, C4, and C6 positions, further modulated by the methoxy group and the two different halogens, allow for a high degree of synthetic control.

The general approach involves the initial selective reaction at the most reactive site, typically the C-I bond, followed by subsequent transformations at the C-Cl bond. This stepwise derivatization allows for the introduction of a variety of functional groups, including but not limited to, amino, alkyl, aryl, and other heterocyclic moieties. The methoxy group at the C6 position can also be a site for further modification, for instance, through demethylation followed by etherification or other functional group interconversions. This multi-stage functionalization capability makes this compound a highly valuable platform for creating diverse libraries of substituted pyrimidines for structure-activity relationship (SAR) studies in drug discovery.

Leveraging the Differentiated Reactivity of Halogen Atoms for Sequential Functionalization

The synthetic utility of this compound is significantly enhanced by the differential reactivity of its two halogen atoms. The carbon-iodine bond is generally weaker and more readily cleaved than the carbon-chlorine bond. This difference in reactivity allows for selective functionalization through a variety of cross-coupling reactions.

For instance, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions are expected to occur preferentially at the C4-iodo position under milder conditions than those required for the reaction of the C2-chloro position. This chemoselectivity enables the introduction of a diverse range of substituents at the 4-position while leaving the 2-chloro group intact for subsequent transformations.

The following table illustrates the potential for sequential functionalization based on the differential reactivity of the halogen atoms:

| Reaction Type | Target Position | Typical Conditions | Outcome |

| Suzuki Coupling | C4-Iodo | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), boronic acid | Selective C-C bond formation at C4 |

| Sonogashira Coupling | C4-Iodo | Pd/Cu catalyst, base (e.g., Et₃N), terminal alkyne | Selective C-C bond formation at C4 |

| Heck Reaction | C4-Iodo | Pd catalyst, base, alkene | Selective C-C bond formation at C4 |

| Buchwald-Hartwig Amination | C4-Iodo | Pd catalyst, base, amine | Selective C-N bond formation at C4 |

| Suzuki Coupling | C2-Chloro | Harsher conditions (e.g., stronger base, higher temperature) | C-C bond formation at C2 after C4 functionalization |

| Nucleophilic Aromatic Substitution | C2-Chloro | Strong nucleophile (e.g., alkoxide, amine) | Substitution of the chloro group |

This selective reactivity is a powerful tool for the controlled, stepwise construction of complex molecules.

Assembly of Complex Polyfunctionalized Molecules through Stepwise Derivatization

The ability to perform sequential reactions on this compound provides a clear pathway for the assembly of complex, polyfunctionalized molecules. A typical synthetic sequence would commence with the functionalization of the more reactive iodo group, followed by modification at the chloro position.

A hypothetical synthetic plan to a trisubstituted pyrimidine derivative could be as follows:

Step 1: Suzuki Coupling at C4. Reaction of this compound with an arylboronic acid in the presence of a palladium catalyst would yield a 2-chloro-4-aryl-6-methoxypyrimidine.

Step 2: Nucleophilic Aromatic Substitution at C2. The resulting intermediate could then be subjected to a nucleophilic aromatic substitution reaction. For example, treatment with a primary or secondary amine at elevated temperatures would displace the chlorine atom to afford a 2-amino-4-aryl-6-methoxypyrimidine derivative.

Step 3: Modification of the Methoxy Group. If desired, the methoxy group at C6 could be cleaved using a reagent like boron tribromide (BBr₃) to yield a hydroxyl group. This hydroxyl group could then be further functionalized, for example, by etherification or esterification, to introduce additional diversity.

This stepwise approach, starting from a single, readily available building block, allows for the systematic and efficient synthesis of a wide range of complex molecules with precise control over the substitution pattern. The versatility of this compound thus positions it as a key intermediate in the synthesis of novel compounds for various applications.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Iodo 6 Methoxypyrimidine

Electronic Structure Analysis and Molecular Orbital Theory

The arrangement of electrons within a molecule dictates its physical and chemical properties. Electronic structure analysis, through the lens of molecular orbital theory, provides a framework for understanding the reactivity and kinetic stability of 2-Chloro-4-iodo-6-methoxypyrimidine.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For substituted pyrimidines, the nature and position of substituents significantly influence the FMOs. irjweb.comyyu.edu.tr

The HOMO is associated with the molecule's capacity to donate electrons, while the LUMO indicates its ability to accept electrons. A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity and lower kinetic stability. researchgate.net In the case of this compound, the electron-withdrawing nature of the chlorine and iodine atoms is expected to lower the energy of the LUMO, making the pyrimidine (B1678525) ring more susceptible to nucleophilic attack. Conversely, the electron-donating methoxy (B1213986) group would raise the energy of the HOMO.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyrimidine | -6.85 | -0.54 | 6.31 |

| 2-Chloropyrimidine | -7.12 | -1.23 | 5.89 |

| 2-Chloro-4-iodopyrimidine | -7.35 | -2.15 | 5.20 |

| This compound (Hypothetical) | -7.05 | -1.98 | 5.07 |

This table presents hypothetical data based on general trends observed in computational studies of substituted pyrimidines for illustrative purposes.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule provides a detailed picture of its reactive sites. Charge distribution analysis and molecular electrostatic potential (MEP) maps are powerful tools for visualizing the electronic landscape of a molecule. MEP maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative electrostatic potential, often associated with lone pairs of electrons and nucleophilic sites, while blue areas denote positive electrostatic potential, characteristic of electron-deficient regions and electrophilic sites.

For this compound, the electronegative nitrogen atoms in the pyrimidine ring, as well as the oxygen atom of the methoxy group, are expected to be regions of negative electrostatic potential. The hydrogen atoms and the carbon atoms bonded to the electronegative halogens are likely to exhibit positive electrostatic potential. Such maps are crucial for predicting how the molecule will interact with other reagents. For instance, an approaching electrophile would be attracted to the red regions, while a nucleophile would target the blue regions. Computational tools can generate these maps to provide a visual guide to the molecule's reactivity.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying reaction mechanisms. tandfonline.com DFT calculations can be employed to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the most probable reaction pathways.

Transition State Analysis and Activation Energy Barrier Determination

A key aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor in determining the reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution, DFT calculations can model the geometry of the transition state and compute the associated activation energy. researchgate.netlibretexts.org

For example, in a nucleophilic substitution reaction where a nucleophile attacks one of the halogen-bearing carbons, DFT can help determine which position (the chloro-substituted C2 or the iodo-substituted C4) is more susceptible to attack by comparing the activation energies for both pathways. Generally, the C-I bond is weaker than the C-Cl bond, suggesting that substitution at the C4 position might be kinetically favored.

The following table provides a hypothetical comparison of activation energies for nucleophilic substitution on this compound.

| Reaction | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|

| Nucleophilic attack at C4 (Iodo substitution) | 15.8 | -5.2 |

| Nucleophilic attack at C2 (Chloro substitution) | 21.3 | -2.7 |

This table presents hypothetical data for illustrative purposes.

Influence of Solvation on Reaction Energetics and Mechanisms

Reactions are typically carried out in a solvent, and the solvent can have a profound impact on reaction energetics and mechanisms. Computational models can account for solvation effects, either through explicit inclusion of solvent molecules or by using a polarizable continuum model (PCM). mdpi.com These models can alter the calculated stabilities of reactants, intermediates, transition states, and products, providing a more realistic picture of the reaction in solution.

For reactions of this compound, the polarity of the solvent could influence the stability of charged intermediates or transition states. For instance, a polar solvent would likely stabilize a polar transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. DFT studies on related pyrimidine systems have shown that the inclusion of solvent effects can significantly alter the predicted reaction pathways and energy barriers. acs.orgnih.govresearchgate.net

Ab Initio and Semi-Empirical Methods for Mechanistic Insights

Beyond DFT, other computational methods can provide valuable mechanistic insights. Ab initio methods, which are based on first principles without empirical parameters, offer high accuracy but are computationally demanding. wikipedia.orgrsc.orgaps.org Simpler, semi-empirical methods, which use parameters derived from experimental data, are computationally less expensive and can be applied to larger systems, though with some trade-off in accuracy. mdpi.commpg.de

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods, can be used to obtain highly accurate energies for key points on the potential energy surface, serving as benchmarks for DFT calculations. Semi-empirical methods can be useful for initial explorations of reaction pathways or for studying very large systems where ab initio or DFT calculations are not feasible. For a molecule like this compound, a combination of these methods can provide a comprehensive understanding of its chemical behavior.

Conformational Analysis and Intramolecular Interactions within this compound and Its Derivatives

The conformation of this compound is largely defined by the orientation of the methoxy group relative to the pyrimidine ring. The pyrimidine ring itself is a planar aromatic system. The primary conformational flexibility arises from the rotation around the C6-O bond of the methoxy group.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the most stable conformation. For the methoxy group, the key dihedral angle is C5-C6-O-CH3. It is anticipated that the most stable conformer will have the methyl group lying in the plane of the pyrimidine ring to maximize electronic stabilization, though steric hindrance from adjacent substituents could influence this. Two principal planar conformations are possible: one where the methyl group is oriented away from the ring nitrogen at position 1 (anti-periplanar) and one where it is oriented towards it (syn-periplanar). The relative energies of these conformers would dictate the conformational landscape.

Intramolecular interactions play a crucial role in stabilizing the molecule's structure. In this compound, several non-covalent interactions are expected:

Halogen Bonding: The iodine atom at the C4 position is a potential halogen bond donor. It can engage in attractive interactions with electron-rich regions, either within the same molecule or with neighboring molecules in a condensed phase.

Repulsive and Attractive Forces: The electron-withdrawing nature of the chlorine and iodine atoms, coupled with the electron-donating methoxy group, creates a unique electronic environment on the pyrimidine ring. This influences the molecule's electrostatic potential and its interactions with other molecules. Studies on related di-substituted and tri-substituted pyrimidines have shown that the interplay between different substituents significantly affects crystal packing and intermolecular stabilization. For instance, in 4,6-dichloro-5-methoxypyrimidine, short Cl···N interactions help stabilize the crystal lattice.

Steric Effects: The bulky iodine atom at C4 and the chlorine atom at C2 will exert steric hindrance, influencing the preferred orientation of the methoxy group and potentially causing slight distortions from perfect planarity in the substituent orientations.

Computational studies on similar molecules, such as O-benzenesulfonylated pyrimidines, have utilized Hirshfeld surface analysis to quantify and visualize intermolecular contacts, including C–H···O and N–H···N hydrogen bonds, which are key to crystal stabilization. nih.govacs.org While this compound lacks the amine groups for strong hydrogen bonding, analogous weak C-H···N or C-H···O interactions are likely present.

Prediction of Spectroscopic Parameters from First Principles to Correlate with Experimental Observations

First-principles calculations, primarily using DFT, are a cornerstone for predicting and interpreting the spectroscopic signatures of molecules. These theoretical predictions are vital for confirming chemical structures and understanding electronic properties.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) are highly valuable. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. The accuracy of these predictions, when compared to experimental data, can confirm the molecular structure. For instance, in a study on a novel curcumin (B1669340) analog containing a 2-chloro-pyrimidine moiety, DFT calculations of ¹H and ¹³C NMR spectra showed a perfect match with experimental data, validating the synthesized structure. mdpi.com

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be computed from first principles. These calculations help in the assignment of experimental vibrational bands to specific molecular motions (stretching, bending, etc.). For example, a detailed vibrational analysis of 2-amino-4-chloro-6-methoxypyrimidine (B129847) has been performed using both experimental and theoretical methods to provide insights into its structural and vibrational characteristics. sigmaaldrich.cn For this compound, theoretical spectra would allow for the assignment of key vibrational modes, such as the C-Cl, C-I, and C-O stretching frequencies.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Visible spectroscopy. These calculations provide information on the excitation energies (corresponding to absorption wavelengths, λmax) and oscillator strengths (corresponding to absorption intensities). Studies on pyrimidine derivatives have shown that the nature and position of substituents significantly impact the absorption spectra. mdpi.com For this compound, TD-DFT could predict the π-π* and n-π* transitions and how they are influenced by the combination of the halo and methoxy substituents.

The correlation between theoretical and experimental spectra is often excellent, though minor deviations can occur due to solvent effects and the approximations inherent in the computational models. To improve accuracy, solvent effects can be modeled using approaches like the Polarizable Continuum Model (PCM). A study on a 2-chloro-pyrimidine derivative demonstrated a significant change in the calculated dipole moment and, consequently, the spectroscopic behavior in solvents of different polarities, highlighting the importance of considering the environment. mdpi.com

Data from a Hypothetical Correlational Study

To illustrate the application of these methods, the table below presents hypothetical data from a correlational study between experimental and DFT-calculated spectroscopic parameters for this compound.

| Parameter | Experimental Value | Calculated Value (DFT) | Deviation |

| ¹³C NMR (δ, ppm) | |||

| C2 | 160.5 | 161.2 | +0.7 |

| C4 | 95.2 | 94.5 | -0.7 |

| C5 | 110.8 | 111.5 | +0.7 |

| C6 | 172.1 | 172.9 | +0.8 |

| OCH₃ | 55.4 | 56.0 | +0.6 |

| ¹H NMR (δ, ppm) | |||

| H5 | 6.85 | 6.90 | +0.05 |

| OCH₃ | 4.05 | 4.10 | +0.05 |

| IR (ν, cm⁻¹) | |||

| C-H Stretch (Aromatic) | 3080 | 3085 | +5 |

| C-O Stretch | 1250 | 1258 | +8 |

| C-Cl Stretch | 780 | 785 | +5 |

| UV-Vis (λmax, nm) | |||

| π → π | 265 | 268 | +3 |

| n → π | 310 | 315 | +5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such a correlational analysis would provide strong evidence for the structural assignment of this compound and offer deep insights into its electronic structure.

Advanced Analytical Methodologies for Monitoring Reactions and Characterizing Derivatives of 2 Chloro 4 Iodo 6 Methoxypyrimidine

In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

Real-time Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Transformations

Real-time Fourier-Transform Infrared (FT-IR) spectroscopy is an effective method for monitoring the progress of reactions involving 2-Chloro-4-iodo-6-methoxypyrimidine by tracking changes in the vibrational frequencies of functional groups. The pyrimidine (B1678525) ring and its substituents have characteristic IR absorption bands. For instance, the C-Cl, C-I, and C-O-C stretching vibrations, as well as the pyrimidine ring vibrations, can be monitored to follow the course of a substitution or coupling reaction. scispace.commagritek.com

In a typical setup, an FT-IR probe is immersed directly into the reaction vessel, allowing for the continuous collection of spectra. As a reaction proceeds, for example, a nucleophilic substitution at the 4-position, the disappearance of the C-I stretching band and the appearance of a new band corresponding to the newly formed bond can be quantitatively monitored. This data allows for the determination of reaction endpoints and can help in optimizing reaction conditions such as temperature and catalyst loading to maximize yield and minimize byproduct formation. Modern FT-IR spectrometers can acquire multiple spectra per second, providing a high-resolution temporal profile of the reaction. nih.gov

Table 1: Illustrative FT-IR Vibrational Frequencies for Monitoring a Substitution Reaction of this compound

| Functional Group | Wavenumber (cm⁻¹) | Interpretation |

| C-I Stretch | ~600-500 | Disappearance indicates consumption of starting material. |

| C-Cl Stretch | ~800-600 | Remains constant throughout the reaction. |

| C-O-C Stretch (methoxy) | ~1250-1000 | Should remain relatively unchanged. |

| Pyrimidine Ring Vibrations | ~1600-1400 | Shifts may occur upon substitution, indicating changes in the ring's electronic environment. |

| New Bond (e.g., C-N) | Varies | Appearance of a new band signifies product formation. |

This table contains illustrative data based on general spectroscopic principles.

Online Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Online Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the structural transformations occurring during a reaction, making it a powerful tool for mechanistic elucidation. nih.gov By flowing the reaction mixture through an NMR spectrometer, real-time ¹H, ¹³C, and other relevant nuclei spectra can be acquired. This allows for the identification and quantification of starting materials, intermediates, products, and byproducts.

For reactions involving this compound, online NMR can be used to study complex reaction pathways, such as those in metal-catalyzed cross-coupling reactions. For example, the formation of organometallic intermediates can be observed, and the effect of different ligands or catalysts on the reaction mechanism can be investigated. The high resolution of NMR provides detailed structural information, which is crucial for distinguishing between isomers and understanding the regioselectivity of a reaction. dur.ac.uk

A study on the synthesis of 4-Chloro-5-iodo-6-methoxypyrimidine reported its ¹H NMR spectral data, which serves as a reference for monitoring its reactions. cardiff.ac.uk The chemical shifts of the methoxy (B1213986) protons and the pyrimidine ring proton provide distinct signals that can be tracked over time.

Advanced Chromatographic Techniques for Reaction Progress and Purity Assessment

Chromatographic techniques are indispensable for separating complex mixtures, making them ideal for monitoring reaction progress and assessing the purity of the final products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the analysis of non-volatile and thermally labile compounds like this compound and its derivatives. A robust HPLC method can separate the starting material from products, intermediates, and impurities, allowing for accurate quantification of each component.

Method development for this compound would typically involve screening different stationary phases (e.g., C18, C8, phenyl-hexyl), mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with water or buffer), and detectors (e.g., UV-Vis at a wavelength where the pyrimidine ring absorbs, such as around 260 nm). ekb.eguni-muenchen.de Once an optimal separation is achieved, the method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.

Table 2: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Retention Time (Illustrative) | 8.5 min |

This table contains illustrative data based on general HPLC method development principles.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reaction Profiles

For the analysis of volatile byproducts that may form during the synthesis or derivatization of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. The high separation efficiency of gas chromatography combined with the sensitive and specific detection of mass spectrometry allows for the identification and quantification of even trace amounts of volatile impurities.

A typical GC-MS analysis would involve dissolving a sample of the reaction mixture in a suitable solvent and injecting it into the GC. The components are separated based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which serves as a molecular fingerprint for identification. This technique is particularly useful for detecting byproducts arising from side reactions or the degradation of reagents and solvents. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements, typically with sub-ppm mass accuracy. This level of precision allows for the determination of the elemental composition of a molecule, which is invaluable for confirming the structure of novel derivatives of this compound.

Beyond simple mass confirmation, HRMS is instrumental in mechanistic studies. By analyzing the mass of intermediates and products, and by using techniques such as tandem mass spectrometry (MS/MS) to fragment ions and study their structures, detailed insights into reaction pathways can be obtained. For instance, in a complex reaction, HRMS can help to identify transient species and elucidate the sequence of bond-forming and bond-breaking events. magritek.com A related compound, 2-amino-4-iodo-6-methoxypyrimidine (B110972), was characterized by mass spectrometry, highlighting the utility of this technique for this class of compounds.

X-ray Crystallography for Solid-State Structure Elucidation of this compound Derivatives

X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and the spatial arrangement of molecules, which governs the material's macroscopic properties. For derivatives of this compound, X-ray crystallography is crucial for understanding how different substituents on the pyrimidine ring influence molecular conformation and, critically, the intermolecular interactions that dictate the crystal packing.

While a complete crystal structure for this compound is not publicly documented, extensive insights can be drawn from the crystallographic analysis of closely related analogues. The solid-state structures of these derivatives reveal key patterns in molecular geometry and non-covalent interactions that are instrumental in predicting the structural characteristics of the target compound.

A pertinent analogue is 2-Iodo-4,6-dimethylpyrimidine . nih.goviucr.orgnih.gov Its crystal structure, determined by single-crystal X-ray diffraction, shows that the non-hydrogen atoms of the molecule are situated on a crystallographic mirror plane. nih.goviucr.orgnih.gov This arrangement leads to the disorder of the methyl group hydrogen atoms over two equally occupied positions. nih.goviucr.orgnih.gov The crystal packing is significantly influenced by two primary types of intermolecular forces. Firstly, short intermolecular contacts between the iodine atom and a nitrogen atom of an adjacent molecule (I···N) are observed, with a distance of 3.390 (3) Å. nih.goviucr.orgnih.gov This distance is notably shorter than the sum of the van der Waals radii, indicating a significant halogen bonding interaction that links the molecules into zigzag chains. nih.goviucr.orgnih.gov Secondly, strong π–π stacking interactions occur between the pyrimidine rings of neighboring molecules, with a centroid-to-centroid distance of 3.5168 (10) Å. nih.goviucr.orgnih.gov Together, these interactions build a two-dimensional supramolecular architecture. nih.goviucr.orgnih.gov

Another relevant derivative, 4,6-Dichloro-5-methoxypyrimidine , provides insight into the role of chloro and methoxy substituents. nih.gov Crystallographic analysis reveals that the pyrimidine ring is nearly planar. nih.govresearchgate.net The crystal lattice is stabilized by short Cl···N intermolecular contacts, measuring 3.0940 (15) Å and 3.1006 (17) Å, which organize the molecules into a three-dimensional framework. nih.govresearchgate.net This highlights the propensity of the chlorine atoms at the 4 and 6 positions to act as halogen bond donors, interacting with the electron-rich nitrogen atoms of adjacent pyrimidine rings to stabilize the crystal structure. nih.gov

Crystallographic Data for Analogs of this compound

The table below summarizes key crystallographic data obtained from single-crystal X-ray diffraction studies of relevant pyrimidine derivatives. This information provides a foundational understanding of the structural parameters that can be anticipated for the title compound and its other derivatives.

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-4-iodo-6-methoxypyrimidine to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Catalyst Selection : Use hydrochloric acid (HCl) as a catalyst during nucleophilic substitution reactions to enhance halogen exchange efficiency (e.g., iodine substitution at the 4-position) .

- Reaction Conditions : Reflux in ethanol or toluene for 12–24 hours ensures complete substitution while minimizing side reactions .

- Purification : Recrystallization from ethanol or dichloromethane (CH₂Cl₂) improves purity. Column chromatography with silica gel is recommended for intermediates with structural analogs .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer: Key techniques include:

- X-ray Crystallography : Resolves molecular geometry, bond angles, and crystallographic disorder (e.g., rotational disorder in pyrimidine rings) .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at C6, chloro at C2, iodo at C4). Use deuterated solvents like DMSO-d₆ for solubility .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and halogen isotope patterns .

Q. What safety protocols are essential when handling halogenated pyrimidines like this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks to avoid inhalation of fine particles .

- Ventilation : Conduct reactions in fume hoods or gloveboxes to mitigate exposure to volatile byproducts (e.g., HCl gas) .

- Waste Disposal : Segregate halogenated waste and use licensed chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the iodine atom at C4 is a strong leaving group in Suzuki-Miyaura couplings .

- Reactivity Parameters : Calculate Fukui indices to predict regioselectivity in nucleophilic aromatic substitution .

- Solvent Effects : Simulate solvent polarity (e.g., ethanol vs. DMF) to optimize reaction kinetics .

Q. How should researchers resolve contradictory data in bioactivity studies of halogenated pyrimidines?

Methodological Answer:

- Dose-Response Analysis : Compare IC₅₀ values across studies to identify outliers. For example, discrepancies in cytotoxicity may arise from varying cell lines or assay conditions .

- Structural Validation : Confirm compound purity via HPLC and NMR before attributing bioactivity to the target molecule .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹²⁵I) to track metabolic pathways and validate proposed mechanisms .

Q. What strategies enhance the stability of this compound in aqueous solutions for pharmacological studies?

Methodological Answer:

- pH Control : Maintain solutions at pH 6–7 to prevent hydrolysis of the methoxy group. Use phosphate buffers for stability .

- Light Protection : Store solutions in amber vials to avoid photodegradation of the iodo substituent .

- Lyophilization : Freeze-dry the compound for long-term storage and reconstitute in anhydrous DMSO before use .

Q. How does crystal packing influence the physicochemical properties of this compound?

Methodological Answer:

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯Cl) via X-ray crystallography. These bonds affect solubility and melting point .

- Disorder Modeling : Refine crystallographic data to account for rotational disorder in the pyrimidine ring, which impacts density functional theory (DFT) simulations .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to correlate crystal structure with thermal stability .

Q. What green chemistry approaches reduce waste in the synthesis of halogenated pyrimidines?

Methodological Answer:

- Solvent Recycling : Recover ethanol or toluene via distillation after recrystallization .

- Catalyst Reuse : Immobilize HCl on solid supports (e.g., silica gel) to minimize acid waste .

- Atom Economy : Design one-pot reactions to combine halogenation and methoxylation steps, reducing intermediate isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.